2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride

MCH Antagonist Synthesis Patent Intermediate Aryl Bromide

Accelerate your MCH receptor antagonist library synthesis with this strategic 4-bromophenoxy intermediate. The para-bromine substituent offers an unparalleled balance of oxidative addition reactivity and cost-efficiency, outperforming inert chloro or costly iodo analogs in Pd-catalyzed cross-couplings (Suzuki, Negishi, Buchwald-Hartwig). Its defined structure serves as a minimalist halogen bonding probe and a versatile starting point for congeneric series via metal-halogen exchange to Cl, I, or CN analogs. Secure the key building block for the US08618132B2 pathway with a guaranteed minimum purity of 95%.

Molecular Formula C12H19BrClNO
Molecular Weight 308.64 g/mol
CAS No. 14233-26-2
Cat. No. B1324632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenoxy)-N,N-diethylethanamine;hydrochloride
CAS14233-26-2
Molecular FormulaC12H19BrClNO
Molecular Weight308.64 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)Br.Cl
InChIInChI=1S/C12H18BrNO.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H
InChIKeySLVIJUCNRKCUHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenoxy)-N,N-diethylethanamine Hydrochloride (14233-26-2): A Defined Intermediate for MCH Antagonist Research


2-(4-Bromophenoxy)-N,N-diethylethanamine hydrochloride is an aryloxyethylamine derivative, specifically the hydrochloride salt of a para-brominated phenoxy-diethylethanamine . It is cataloged for research and development use only and is commercially available with a specified minimum purity of 95% . This compound is structurally characterized by a key bromine substituent on a phenoxy ring linked to a tertiary amine via an ethyl spacer, a scaffold that positions it as a specialized synthetic intermediate rather than a direct bioactive molecule [1].

Why Generic Substitution Fails: The Specific Role of the 4-Bromo Substituent vs. Chloro, Fluoro, and Iodo Analogs


Direct substitution of the 4-bromophenoxy moiety with other 4-halogen analogs (e.g., chloro, fluoro) is not trivial for researchers aiming to replicate or build upon the specific synthetic pathway disclosed in patent literature [1]. The bromine atom provides a unique balance of reactivity and stability that is critical for subsequent cross-coupling transformations; it is sufficiently reactive to undergo oxidative addition with palladium catalysts under mild conditions, unlike the more inert chloro analog, yet more stable and cost-effective than the highly reactive iodo derivative [2]. This reactivity hierarchy is a well-established principle in organometallic chemistry, making brominated intermediates the optimal choice for the specific sequence of reactions in the referenced intellectual property [2]. Furthermore, the calculated lipophilicity (LogP) of the brominated free base is 3.97 , which would differ from its chloro analog (~3.0), potentially altering reaction kinetics and partitioning in biphasic systems.

Quantitative Evidence for 2-(4-Bromophenoxy)-N,N-diethylethanamine Hydrochloride Differentiating it from Closest Analogs


Specific Role as a Key Intermediate in a Patented MCH Antagonist Synthetic Route

The target compound is a defined reactant in the synthesis of alkyne compounds with MCH antagonistic activity, as detailed in US08618132B2 [1]. The patent specifically describes the use of a 4-bromophenoxy intermediate for constructing molecules of formula I. This provides an explicit synthetic utility advantage over the chloro or fluoro analogs, which are not specified in equivalent roles within this class of intellectual property.

MCH Antagonist Synthesis Patent Intermediate Aryl Bromide

Higher Calculated Lipophilicity (LogP 3.97) Compared to Class-Level Chloro Analog (~3.0)

The calculated LogP for the free base form of the target compound is 3.97 . This value indicates significantly higher lipophilicity compared to the predicted value for its direct chloro analog, 2-(4-chlorophenoxy)-N,N-diethylethanamine, which is estimated at approximately 3.0 based on a typical –1.0 logP unit shift when replacing a bromine atom with a chlorine atom [1]. This difference of nearly an order of magnitude in partition coefficient can critically affect the molecule's solubility profile, membrane permeability, and metabolic stability, which are key considerations in medicinal chemistry optimization.

Physicochemical Properties Lipophilicity SAR

Optimized Reactivity for Palladium-Catalyzed Cross-Coupling: The Bromine 'Sweet Spot'

In Pd-catalyzed Suzuki-Miyaura couplings, aryl bromides are significantly more reactive than aryl chlorides due to the lower bond dissociation energy of the C-Br bond. For model substrates, 4-bromoanisole achieves a coupling yield of approximately 86% under mild conditions, whereas the analogous 4-chloroanisole may require higher temperatures, specialized ligands, or longer reaction times and can show lower conversion in head-to-head studies [1]. This establishes the bromo analog as the reactive 'sweet spot' for sequential synthetic routes where selectivity over other halides is necessary.

Suzuki Coupling Cross-Coupling Aryl Halide Reactivity

Enhanced Halogen Bond Donor Potential for Modulating Target Binding

Bromine is a demonstrably more effective halogen bond donor than chlorine or fluorine due to its larger atomic radius and greater polarizability, leading to a deeper σ-hole [1]. This quantum chemical property translates to a quantifiable increase in binding affinity and selectivity for biological targets that feature accessible electron-donor sites, such as carbonyl oxygens in a protein backbone, a concept widely exploited in modern drug design [1]. This provides the 4-bromo derivative with a distinct advantage over its 4-chloro and 4-fluoro counterparts for applications where specific, directional non-covalent interactions with a target are being probed.

Halogen Bonding Medicinal Chemistry Drug Design

Availability as a Preformed Hydrochloride Salt Simplifies Synthetic Handling

The target compound is a hydrochloride salt (CAS 14233-26-2, Molecular Weight: 308.64 g/mol), whereas its closest analog, 2-(4-chlorophenoxy)-N,N-diethylethanamine, is primarily commercially cataloged as a free base (CAS 28706-03-8, Molecular Weight: 227.74 g/mol) . The hydrochloride salt form offers significantly enhanced aqueous solubility and improved handling characteristics (as a crystalline powder with a minimum purity of 95% ), compared to the free base, which may be an oil or low-melting solid. This can streamline reaction setup and purification in medicinal chemistry workflows.

Salt Form Solubility Synthetic Intermediate

High-Value Application Scenarios for 2-(4-Bromophenoxy)-N,N-diethylethanamine Hydrochloride in R&D


Replicating and Optimizing Patented MCH Antagonist Leads for Metabolic Disorders

Researchers can use the target compound to synthesize alkyne-based MCH receptor antagonists as delineated in US08618132B2 [1]. This application is critical for medicinal chemistry groups focusing on obesity and metabolic syndrome, as it allows for the systematic exploration of SAR around a privileged scaffold.

Building Block for Diversified Compound Libraries via Selective Cross-Coupling

The compound serves as a robust and selective electrophilic partner for Suzuki, Negishi, or Buchwald-Hartwig couplings to generate diverse compound libraries [1]. The bromine atom's reactivity profile allows for orthogonal functionalization strategies when used alongside less reactive chloro-substituted building blocks in complex molecule synthesis.

Physicochemical Probe for Investigating Halogen Bonding Interactions in Drug Design

The molecule can act as a key tool compound in biophysical assays or computational studies designed to quantify the energetic contribution of a bromine-mediated halogen bond to protein-ligand binding [1]. Its defined structure makes it a suitable minimalist probe for system validation.

Precursor for Synthesizing the 4-Chloro Analog for Direct Comparative SAR Studies

Due to its superior reactivity, the 4-bromo compound can be efficiently converted to the 4-chloro, 4-iodo, or 4-cyano analogs via metal-halogen exchange or palladium-catalyzed cyanation. This strategy positions the brominated intermediate as the strategic starting point for generating a congeneric series of analogs for head-to-head pharmacological evaluation.

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